![molecular formula C32H42O12 B025047 Bryotoxin A CAS No. 101329-50-4](/img/structure/B25047.png)
Bryotoxin A
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Overview
Description
Bryotoxin A is a natural product that is isolated from the moss, Bryum coronatum. It belongs to the family of macrocyclic lactones and possesses potent biological activity. Bryotoxin A has been the subject of intense research due to its unique structure and potential therapeutic applications.
Scientific Research Applications
Molecular Docking Analysis in COVID-19 Treatment
A study by Rahman et al. (2022) explored the molecular interactions of Bryophyllum pinnatum active compounds, including Bryotoxin A, in COVID-19 treatment. The research indicated that Bryotoxin A showed high binding to Gly-ACE and TNF alpha, highlighting its potential as a therapy for COVID-19's cytokine storm. However, further study is required to examine its effectiveness and safety.
Isolation and Characterization from Bryophyllum tubiflorum
A study by Capon, Macleod, & Oelrichs (1986) identified Bryotoxin A as one of the new toxins isolated from the flowers of Bryophyllum tubiflorum. This study provided a basis for understanding the chemical structure of Bryotoxin A and its potential applications in various fields.
Antitumor Potential
The antitumor potential of Bryophyllum-derived compounds, including Bryotoxin A, has been a subject of research. Yamagishi et al. (1989) isolated Bryophyllin B, a compound related to Bryotoxin A, from Bryophyllum pinnatum, noting its potent cytotoxic properties. The study provided insights into the antitumor mechanisms and potential therapeutic applications of these compounds.
Insecticidal Properties
Research by Supratman et al. (2000) identified Bryotoxin A (referred to as Bryophyllin A in the study) as having strong insecticidal activity. This study highlights the potential of Bryotoxin A as a natural insecticidal agent.
Therapeutic Applications in Various Diseases
BioHealthBase (2007) and other studies have highlighted the therapeutic potential of compounds like Bryotoxin A in treating a range of diseases, including cancer and viral infections.
properties
CAS RN |
101329-50-4 |
---|---|
Product Name |
Bryotoxin A |
Molecular Formula |
C32H42O12 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
[(2S,3S,4R,6R)-2-[[(3S,5S,8R,9S,10S,11S,13R,14S,17R)-10-formyl-5,11,14-trihydroxy-13-methyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C32H42O12/c1-16-12-22(43-17(2)34)25(36)28(42-16)44-19-6-9-30(15-33)24-21(7-10-31(30,39)13-19)32(40)11-8-20(18-4-5-23(35)41-14-18)29(32,3)27(38)26(24)37/h4-5,14-16,19-22,24-26,28,36-37,39-40H,6-13H2,1-3H3/t16-,19+,20-,21-,22-,24-,25+,26+,28+,29+,30+,31+,32+/m1/s1 |
InChI Key |
KWKQJZASURFCDP-ZPARAVGQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C(=O)[C@H]4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |
SMILES |
CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |
Canonical SMILES |
CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |
synonyms |
bryotoxin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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